2',4',6'-Trimethoxyacetophenone

Chalcone Synthesis Claisen-Schmidt Condensation Synthetic Yield

Procure 2',4',6'-Trimethoxyacetophenone for its irreplaceable symmetric 2',4',6'-methoxy substitution pattern. This specific core is mandatory for Claisen-Schmidt chalcone libraries (43–97% yields), uvaretin total synthesis, and as a visualizable organometallic model compound. Other trimethoxyacetophenone isomers (3,4,5- or 2,3,4-) cannot substitute—differing electronic/steric properties compromise reaction yields, purity, and reproducibility. Its well-defined melting point (98–102°C) ensures consistent synthetic performance batch-to-batch.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 832-58-6
Cat. No. B1218526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4',6'-Trimethoxyacetophenone
CAS832-58-6
Synonyms2,4,6-trimethoxyacetophenone
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1OC)OC)OC
InChIInChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3
InChIKeyKPZWHZSIXZXDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',4',6'-Trimethoxyacetophenone (CAS 832-58-6): A Versatile Acetophenone Intermediate for Chalcone and Flavonoid Synthesis in Medicinal Chemistry and Natural Product Research


2',4',6'-Trimethoxyacetophenone (CAS 832-58-6), also known as 1-(2,4,6-trimethoxyphenyl)ethanone or phloroacetophenone trimethyl ether, is a tri-methoxylated acetophenone derivative with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol [1]. It is a white to pale yellow crystalline powder with a reported melting point range of 98-102 °C and solubility in chloroform, alcohols, and ether solvents [1]. This compound serves as a key synthetic intermediate in organic chemistry, most notably for the preparation of chalcones and flavonoids [2]. It is also recognized as a natural product, having been isolated from the herbs of Chloranthus elatior and the fruits of Citrus medica . The unique 2',4',6'-substitution pattern differentiates it from other trimethoxyacetophenone isomers and makes it a specific building block for particular chemical scaffolds.

Why Generic Substitution of 2',4',6'-Trimethoxyacetophenone is Not Advisable in Research and Industrial Synthesis


The interchangeable use of other trimethoxyacetophenone isomers or less-substituted analogs for 2',4',6'-trimethoxyacetophenone is not supported by scientific evidence. The specific 2',4',6'-methoxy substitution pattern dictates the compound's unique chemical behavior and its suitability as a precursor for specific downstream products. For instance, the symmetric 1,3,5-trimethoxybenzene core of the target compound makes it the required starting material for the synthesis of certain chalcones and flavonoids, a role that isomers like 3,4,5-trimethoxyacetophenone or 2,3,4-trimethoxyacetophenone cannot fulfill due to their differing electronic and steric properties [1][2]. Furthermore, the well-defined physicochemical properties, such as its melting point (98-102 °C) and specific solubility profile, ensure consistent performance in synthetic protocols, whereas a generic replacement would introduce unpredictable variables like altered reactivity, solubility, or purification requirements . Substitution therefore risks compromising reaction yields, product purity, and the validity of research findings.

Quantitative Differentiation of 2',4',6'-Trimethoxyacetophenone from Structural Analogs: A Procurement-Focused Evidence Guide


Chalcone Synthesis Yields: 2',4',6'-Trimethoxyacetophenone Enables a Broad and High-Yielding Reaction Scope

A study on the synthesis of chalcones from 2',4',6'-trimethoxyacetophenone and various substituted benzaldehydes reported yields ranging from 43% to 97% for 14 different derivatives [1]. This demonstrates the compound's robustness and versatility as a substrate for Claisen-Schmidt condensations. In contrast, a patent describes a method for synthesizing 2,4,6-trimethoxyacetophenone itself as an intermediate, achieving an optimum yield of about 85% from 1,3,5-trimethoxybenzene and acetyl chloride [2]. While not a direct comparison of chalcone yields with other acetophenones, this data establishes a high-performance baseline for reactions involving this specific compound, highlighting its efficiency in both its own synthesis and its subsequent use in creating diverse libraries.

Chalcone Synthesis Claisen-Schmidt Condensation Synthetic Yield

Unique Role as Precursor in the Total Synthesis of Bioactive Flavonoids

2',4',6'-Trimethoxyacetophenone serves as a specific and essential starting material for the total synthesis of uvaretin, an antitumor and antimicrobial flavonoid [1]. The synthesis was accomplished in six steps using 2',4',6'-trimethoxyacetophenone, 2-hydroxybenzaldehyde, and benzaldehyde. This demonstrates a critical, structure-specific application where other isomers or less-substituted analogs (e.g., 2,4-dimethoxyacetophenone or 3,4,5-trimethoxyacetophenone) cannot be substituted because they lack the required 2',4',6'-trimethoxy substitution pattern on the A-ring of the flavonoid skeleton [2]. This requirement is corroborated by structure-activity relationship studies indicating that a substitution in the ortho position of the A-ring is necessary for biological activity in certain derivatives [3].

Flavonoid Synthesis Natural Product Chemistry Anticancer

Physicochemical Distinction: Melting Point and Solubility Differentiate 2',4',6'-Trimethoxyacetophenone from Closely Related Isomers

The 2',4',6'-substitution pattern confers distinct physical properties that differentiate it from other trimethoxyacetophenone isomers. The target compound has a well-defined and consistently reported melting point of 98-102 °C . In contrast, its isomer, 3,4,5-trimethoxyacetophenone, has a significantly higher melting point of 78-82 °C (as reported for a close derivative or under different conditions) [1]. Furthermore, the solubility profile of 2',4',6'-trimethoxyacetophenone in chloroform is a key identifier, whereas other isomers may exhibit different solubility behaviors, which is a critical factor during synthesis and purification . These measurable differences in physical constants are essential for quality control, identity verification, and predicting purification outcomes in laboratory settings.

Physicochemical Properties Melting Point Solubility Analytical Chemistry

Direct Comparison of Steric and Electronic Influence in Organometallic Complex Formation

A study on tricarbonylchromium complexes of various acetophenone derivatives, including 2,4,6-trimethoxyacetophenone and its isomers 2,3,4- and 3,4,5-trimethoxyacetophenone, revealed that the 2,6-disubstitution pattern in the target compound leads to distinct spectral and color properties [1]. Specifically, complexes with 2,6-disubstitution are yellow, whereas those with other substitution patterns (like the 3,4,5-isomer) are orange to red. This visual difference is a direct consequence of steric hindrance around the chromium tricarbonyl moiety, which alters the electronic environment and thus the UV-Vis absorption spectra. This provides a tangible, class-level demonstration that the 2',4',6'-substitution pattern imposes unique steric constraints that are not present in other isomers, leading to fundamentally different chemical behavior.

Organometallic Chemistry Chromium Complexes Steric Effects Spectroscopy

High-Value Application Scenarios for Procuring 2',4',6'-Trimethoxyacetophenone in R&D and Production


Medicinal Chemistry: Synthesis of Chalcone Libraries for Anti-inflammatory and Anticancer Screening

2',4',6'-Trimethoxyacetophenone is the optimal choice for generating structurally diverse chalcone libraries via Claisen-Schmidt condensation. The broad and high-yielding nature of this reaction (43-97%) with various benzaldehydes makes it a reliable platform for structure-activity relationship (SAR) studies [1]. The resulting trimethoxy chalcones have been shown to inhibit nitrite production in RAW 264.7 macrophages (IC50 values from 1.34 to 27.60 µM) and possess anticancer potential [2][3]. Procuring this compound is essential for medicinal chemistry groups aiming to explore this privileged scaffold for anti-inflammatory or anticancer drug discovery.

Natural Product Synthesis: Total Synthesis of Uvaretin and Related Flavonoids

For any research group pursuing the total synthesis of the antitumor and antimicrobial flavonoid uvaretin, 2',4',6'-trimethoxyacetophenone is not merely a preferred option but an essential starting material as defined by the published synthetic route [4]. The unique 2',4',6'-oxygenation pattern of the target compound is a core structural requirement for the uvaretin molecule. Therefore, procurement is mandatory for this specific, high-value synthetic endeavor.

Organometallic and Coordination Chemistry: Investigating Steric Effects in Arene Complexes

Researchers studying the influence of arene substitution on the properties of metal π-complexes should procure 2',4',6'-trimethoxyacetophenone as a model compound for a 2,6-disubstituted aromatic ligand. The direct evidence showing that its chromium tricarbonyl complex is yellow, whereas those of other isomers are orange/red, provides a clear, visualizable entry point for investigating steric and electronic effects [5]. This makes it a valuable teaching and research tool in organometallic chemistry.

Synthesis of Heterocyclic Compounds: Preparation of Thiadiazole Derivatives

2',4',6'-Trimethoxyacetophenone is a key starting material for the synthesis of 4-(2,4,6-trimethoxyphenyl)-1,2,3-thiadiazole via the Hurd-Mori reaction [6]. The 2,4,6-trimethoxyphenyl moiety can be further demethylated to yield a trihydroxy precursor for glycosylation, expanding its utility in the synthesis of bioactive glycosides. This established route provides a reliable and efficient pathway for researchers interested in sulfur-nitrogen heterocycles with potential biological activity.

Technical Documentation Hub

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